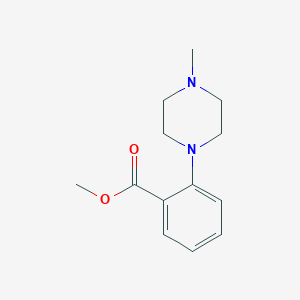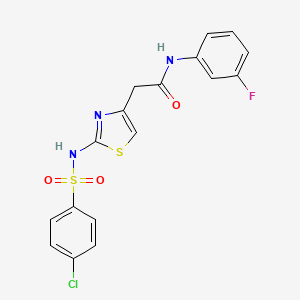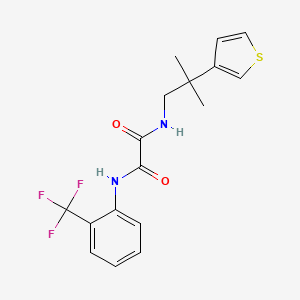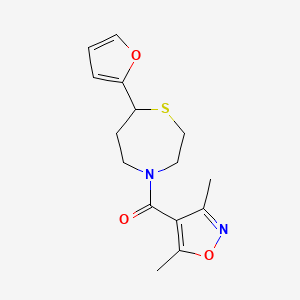![molecular formula C20H24N4O4S2 B3009683 N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide CAS No. 851987-70-7](/img/structure/B3009683.png)
N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide, is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biochemical processes. Benzenesulfonamides have been extensively studied for their potential as inhibitors of enzymes and for their bioactivity, as seen in the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase , and the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides with potential as carbonic anhydrase inhibitors .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or benzoic acids. For instance, the synthesis of N-(3-methoxybenzoyl)benzenesulfonamide was achieved by reacting benzenesulfonamide with 3-methoxybenzoic acid in the presence of phosphorous oxychloride . Similarly, the synthesis of a PET selective CB2 radioligand involved a three-step reaction starting from 4-(diethylamino)benzaldehyde and p-toluidine . These examples suggest that the synthesis of the compound would likely involve a series of reactions including condensation, reduction, and possibly protective group strategies.
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structure of benzenesulfonamide derivatives, revealing details such as dihedral angles between benzene rings and the presence of hydrogen bonds . These structural analyses are crucial for understanding the molecular interactions and stability of the compounds. The molecular structure of the compound would likely exhibit similar features, including aromatic rings, sulfonamide linkages, and potential hydrogen bonding sites.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including condensation with aldehydes to form Schiff bases, as seen in the synthesis of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide . The reactivity of the sulfonamide group and the presence of other functional groups in the molecule would dictate the types of chemical reactions the compound could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups can affect the acidity of the sulfonamide hydrogen, solubility, and overall reactivity. The compound , with its methoxy and diethylamino groups, would likely exhibit unique solubility and reactivity profiles, which could be explored through experimental studies such as IR, NMR, and elemental analysis .
Aplicaciones Científicas De Investigación
Photodynamic Therapy
- The zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, similar in structure to the compound of interest, was studied for its properties as a photosensitizer in photodynamic therapy. Its high singlet oxygen quantum yield and good fluorescence properties make it suitable for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Screening
- A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated significant in vitro antibacterial and antifungal activities. This showcases the potential of similar compounds in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Properties
- Compounds structurally related to the one , such as 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed significant cytotoxic activities, highlighting their potential in anti-tumor therapy (Gul et al., 2016).
- Another study synthesized and characterized aminothiazole-paeonol derivatives, which showed high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. This research indicates the promise of structurally similar compounds in treating gastrointestinal adenocarcinomas (Tsai et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting an anti-inflammatory effect .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins and thromboxanes, which are key players in inflammation and pain signaling .
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of inflammatory mediators. This results in an anti-inflammatory effect , as evidenced by the inhibition of albumin denaturation . Certain derivatives of this compound have demonstrated high IC50 values for COX-1 inhibition and excellent COX-2 selectivity index (SI) values .
Propiedades
IUPAC Name |
N,N-diethyl-4-[[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-5-24(6-2)30(26,27)15-10-8-14(9-11-15)19(25)22-23-20-21-17-16(28-4)12-7-13(3)18(17)29-20/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHMQHQBVBYHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(3-chloro-4-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009614.png)
![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)


![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)
![(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide](/img/structure/B3009621.png)
